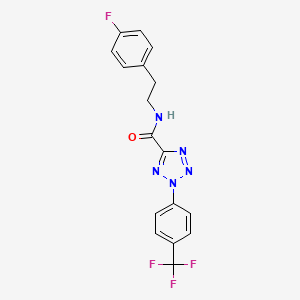
2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic molecule. Its structure consists of an imidazole ring linked to a thioether and amide functional group. Such compounds are of significant interest in medicinal and synthetic organic chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Formation of the Imidazole Ring: : The imidazole ring can be synthesized by the condensation of an aldehyde with ammonia and glyoxal under basic conditions.
Thioether Linkage: : The thioether bond is typically introduced by nucleophilic substitution of a halogenated precursor with a thiol compound.
Acetamide Formation: : The acetamide can be formed by reacting acetic anhydride with the corresponding amine in an amide coupling reaction.
Industrial Production Methods
Large-scale industrial production might involve multi-step synthesis in a batch process, utilizing automated reaction systems for efficient coupling and purification processes such as crystallization and chromatography to ensure high yield and purity.
Analyse Des Réactions Chimiques
Oxidation: : The thioether group can undergo oxidation to form sulfoxides or sulfones. Typical oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : The imidazole ring can be hydrogenated under high pressure and temperature using a catalyst like platinum or palladium.
Substitution: : The aromatic rings can participate in electrophilic substitution reactions, such as nitration or sulfonation, using reagents like concentrated nitric acid or sulfuric acid.
Applications De Recherche Scientifique
Chemistry: : Used as intermediates in synthetic organic chemistry for constructing more complex molecules.
Biology: : Explored for their potential bioactivity, such as enzyme inhibition or antimicrobial properties.
Medicine: : Investigated for their therapeutic potentials, possibly serving as leads in drug discovery for treating various diseases.
Industry: : May be used as specialty chemicals in material sciences or as catalysts in specific chemical reactions.
Mécanisme D'action
The exact mechanism of action for this compound would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, inhibiting or modulating their function through competitive or allosteric binding. Pathways involved could include signaling cascades relevant to the compound's therapeutic area.
Comparaison Avec Des Composés Similaires
Compared to other imidazole-based compounds, 2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide's unique structure could exhibit distinct biological activities. Similar compounds could include:
1-(2-methoxyethyl)-2-phenyl-1H-imidazole.
2-(methylthio)-1-phenyl-1H-imidazole.
N-(phenyl)-2-(1-(2-methoxyethyl)-1H-imidazol-2-yl)acetamide.
These variations in the molecular structure could lead to differences in their physical properties, biological activities, and mechanism of action.
There you have it. An in-depth look at a complex compound. What else can we uncover together?
Propriétés
IUPAC Name |
2-[1-(2-methoxyethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-16-4-8-18(9-5-16)20-14-23-22(25(20)12-13-27-3)28-15-21(26)24-19-10-6-17(2)7-11-19/h4-11,14H,12-13,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWLNGSUSYRGCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CCOC)SCC(=O)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 1-(5-{[(2-chloroanilino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2963844.png)
![6-cyclopropyl-2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2963845.png)
![2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-bromo-3-methylphenyl)acetamide](/img/structure/B2963846.png)


![6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2963849.png)

![Ethyl 4-[(methylcarbamoyl)amino]piperidine-1-carboxylate](/img/structure/B2963853.png)

![6-[2-(Dimethylamino)ethyl]-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2963855.png)


![N-(4-Ethylphenyl)-4-{6-[(4-methylpyridin-2-YL)amino]pyrimidin-4-YL}piperazine-1-carboxamide](/img/structure/B2963863.png)

